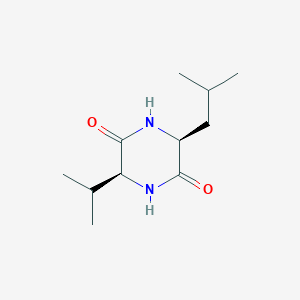

(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has been reported in Streptomyces xiamenensis with data available.

Cyclo(L-leucyl-L-valyl)

CAS No.: 15136-24-0

Cat. No.: VC8430995

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15136-24-0 |

|---|---|

| Molecular Formula | C11H20N2O2 |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | (3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione |

| Standard InChI | InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 |

| Standard InChI Key | UPOUGDHEEGKEGS-IUCAKERBSA-N |

| Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C |

| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N1)C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

Cyclo(L-leucyl-L-valyl) is a diketopiperazine derivative formed through the cyclization of L-leucine and L-valine residues. Its IUPAC name, , reflects its stereochemical configuration, with defined stereocenters at positions 3 and 6 . The compound’s planar structure is stabilized by intramolecular hydrogen bonds, a feature common to cyclic dipeptides that enhances metabolic stability compared to linear analogs .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.29 g/mol |

| Exact Mass | 212.152 g/mol |

| LogP | 1.223 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

| SMILES | CC(C)CC1C(=O)NC(C(=O)N1)C(C)C |

| InChI Key | UPOUGDHEEGKEGS-IUCAKERBSA-N |

The compound’s moderate hydrophobicity (LogP = 1.223) facilitates membrane permeability, a critical factor in its antifungal activity . Its solid-state stability at room temperature and solubility in dimethyl sulfoxide (DMSO) make it suitable for laboratory applications .

Biosynthesis and Natural Sources

Microbial Producers

Cyclo(L-leucyl-L-valyl) is synthesized nonribosomally by bacterial species such as Achromobacter xylosoxidans and Streptomyces xiamenensis . These organisms employ cyclodipeptide synthases to catalyze the condensation and cyclization of aminoacyl-tRNA substrates, a process that bypasses ribosomal peptide synthesis mechanisms .

Metabolic Context

In A. xylosoxidans, the production of cyclo(L-leucyl-L-valyl) is linked to secondary metabolism, often induced under nutrient-limiting conditions . The compound’s biosynthesis is regulated by quorum-sensing systems, which coordinate microbial community behaviors and competitive interactions .

Biological Activity and Mechanism of Action

Antifungal and Anti-Aflatoxin Effects

Cyclo(L-leucyl-L-valyl) demonstrates significant inhibitory activity against Aspergillus parasiticus, reducing aflatoxin B production by up to 90% at micromolar concentrations . Aflatoxins, potent carcinogens produced by Aspergillus species, contaminate crops such as maize and peanuts, posing severe health risks.

Genetic Regulation

The compound suppresses the transcription of four critical aflatoxin biosynthesis genes:

-

hexB: Involved in hexanoate synthesis, a precursor for aflatoxin .

-

pksL1: Encodes a polyketide synthase essential for aflatoxin backbone formation .

-

dmtA: A methyltransferase required for structural modifications .

This multi-target action disrupts both early and late stages of aflatoxin production, making cyclo(L-leucyl-L-valyl) a promising candidate for agricultural biocontrol .

Structural Determinants of Activity

The diketopiperazine ring is critical for bioactivity, as linear analogs of L-leucyl-L-valyl lack inhibitory effects . Substituents on the piperazine ring, particularly the isobutyl (from leucine) and isopropyl (from valine) groups, enhance binding to fungal transcriptional regulators .

Applications in Research and Industry

Agricultural Biocontrol

Field trials have explored cyclo(L-leucyl-L-valyl) as a pre-harvest treatment for crops. By suppressing Aspergillus growth and aflatoxin synthesis, it reduces post-harvest losses without leaving toxic residues . Its efficacy is comparable to chemical fungicides like azoles but with a lower environmental impact .

Tools for Studying Aflatoxin Pathways

Researchers utilize cyclo(L-leucyl-L-valyl) to probe the regulatory networks of aflatoxin biosynthesis. For example, its inhibition of aflR has clarified the role of this gene in cross-talk between primary and secondary metabolism .

Table 2: Formulation Strategies for Improved Solubility

| Formulation | Components | Use Case |

|---|---|---|

| DMSO/Tween 80/Saline | 10% DMSO, 5% Tween 80, 85% saline | In vitro assays |

| PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80 | In vivo administration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume